molecular formula C24H46N2O5 B558069 Boc-ser(tbu)-oh dcha CAS No. 18942-50-2

Boc-ser(tbu)-oh dcha

Cat. No.: B558069
CAS No.: 18942-50-2
M. Wt: 442.6 g/mol
InChI Key: AIEUUHIXSUNTGV-QRPNPIFTSA-N
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Description

Boc-ser(tbu)-oh dcha, also known as tert-butyloxycarbonyl-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The tert-butyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the hydroxyl group of serine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ser(tbu)-oh dcha typically involves the protection of serine using tert-butyloxycarbonyl chloride and tert-butyl alcohol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-ser(tbu)-oh dcha undergoes various chemical reactions, including deprotection, substitution, and coupling reactions. The deprotection reactions involve the removal of the tert-butyloxycarbonyl and tert-butyl ester groups to reveal the free amino and hydroxyl groups of serine.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyloxycarbonyl group, while acidic conditions such as hydrochloric acid in organic solvents can be used to remove the tert-butyl ester group.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines and thiols, under basic conditions.

    Coupling: this compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed: The major products formed from these reactions include deprotected serine, substituted serine derivatives, and peptide chains containing serine residues.

Scientific Research Applications

Boc-ser(tbu)-oh dcha has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the serine residue during the assembly of peptide chains.

    Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules and complex natural products.

Biology:

  • **Protein

Properties

CAS No.

18942-50-2

Molecular Formula

C24H46N2O5

Molecular Weight

442.6 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1

InChI Key

AIEUUHIXSUNTGV-QRPNPIFTSA-N

SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Key on ui other cas no.

18942-50-2

Synonyms

Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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